1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group and a methylthio group attached to a phenyl ring, along with a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. Common reagents used in this synthesis include Grignard reagents or organolithium compounds, which facilitate the formation of the carbon-carbon bond under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its activity in biological systems. Pathways involved may include oxidative stress response or signal transduction .
Comparison with Similar Compounds
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Comparison: 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both ethoxy and methylthio groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(4-ethoxy-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-4-11(13)10-7-6-9(14-5-2)8-12(10)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KGYVEZYQGIPZDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)SC |
Origin of Product |
United States |
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